![molecular formula C23H17NO4S2 B2435987 2-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]thieno[3,2-b]thiophene-5-carboxylic acid CAS No. 2375271-03-5](/img/structure/B2435987.png)
2-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]thieno[3,2-b]thiophene-5-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a derivative of fluorene, which is a polycyclic aromatic hydrocarbon. It has a fluorenylmethoxycarbonyl (Fmoc) group, which is commonly used in peptide synthesis as a protecting group for the amine functionality .
Synthesis Analysis
The Fmoc group can be introduced using Fmoc-Cl in the presence of a base. The synthesis of similar compounds often involves C-H activation methodologies .Molecular Structure Analysis
The molecular structure of similar compounds consists of a fluorene moiety linked to a carboxylic acid group via a methylene bridge .Chemical Reactions Analysis
The Fmoc group can be removed under mildly acidic conditions, which is a crucial step in peptide synthesis. The exact reactions that “2-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]thieno[3,2-b]thiophene-5-carboxylic acid” undergoes would depend on its exact structure .Physical And Chemical Properties Analysis
Based on similar compounds, it’s likely to be a solid at room temperature. The exact physical and chemical properties would depend on its precise structure .Scientific Research Applications
Synthesis and Chemical Applications
- A study by Le and Goodnow (2004) focuses on the synthesis of a similar compound, 2‐(9H‐Fluoren‐9‐ylmethoxycarbonylamino)‐thiazole‐4‐carboxylic acid, demonstrating its high-yield preparation from 3‐bromopyruvic acid (Le & Goodnow, 2004).
- Lukes et al. (2005) investigated the syntheses and spectral measurements of various thiophene-fluorene π-conjugated derivatives, highlighting their potential in the preparation of electro-optical materials (Lukes et al., 2005).
Material Science and Photovoltaic Applications
- Cha et al. (2010) reported the use of amorphous polymeric semiconductors containing fluorene and thiophene in organic photovoltaic cells, emphasizing their high thermal stability and efficient power conversion efficiency (Cha et al., 2010).
- Shah et al. (2021) developed a new electrochromic conjugated polymer containing fluorene substituted thieno[3, 2-b]thiophene, showing its excellent properties as an electrochromic material with significant stability and color tuning capabilities (Shah et al., 2021).
Supramolecular Chemistry and Sensing
- Tso et al. (1998) described the synthesis of novel supramolecular liquid-crystalline complexes derived from thieno[3,2-b]thiophene-2-carboxylic acids, indicating their potential in creating intermolecular hydrogen-bonded structures (Tso et al., 1998).
Biochemical Applications
- Gioeli and Chattopadhyaya (1982) utilized the fluoren-9-ylmethoxycarbonyl group, a related moiety, for protecting hydroxy-groups in complex biochemical syntheses, highlighting its versatility in conjunction with various other protecting groups (Gioeli & Chattopadhyaya, 1982).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-[(9H-fluoren-9-ylmethoxycarbonylamino)methyl]thieno[3,2-b]thiophene-5-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17NO4S2/c25-22(26)21-10-20-19(30-21)9-13(29-20)11-24-23(27)28-12-18-16-7-3-1-5-14(16)15-6-2-4-8-17(15)18/h1-10,18H,11-12H2,(H,24,27)(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWJLUKGOESKICQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCC4=CC5=C(S4)C=C(S5)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17NO4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(6-Chloro-imidazo[2,1-b]thiazol-5-yl)acrylic acid](/img/structure/B2435904.png)
![N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/no-structure.png)
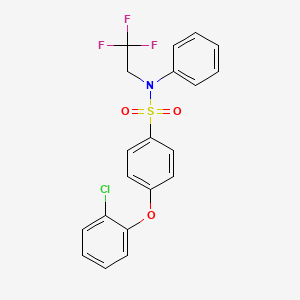
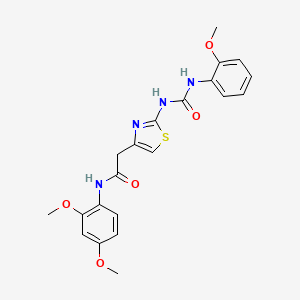
![8-chloro-N-[3-(furan-2-yl)propyl]-3-phenylthieno[3,2-c]quinoline-2-carboxamide](/img/structure/B2435909.png)
![N-[2-(5-methoxy-1H-indol-3-yl)ethyl]prop-2-enamide](/img/structure/B2435912.png)
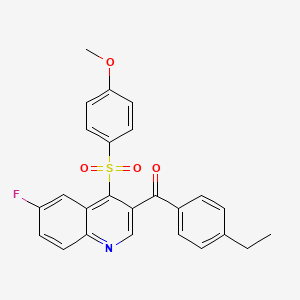
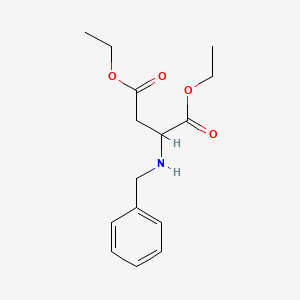
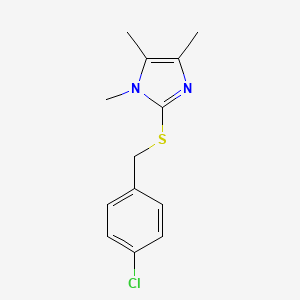
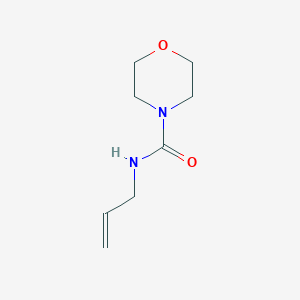
![1-(3,4-dihydroquinolin-1(2H)-yl)-2-((3-(2-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)ethanone](/img/structure/B2435921.png)


![1-([3,3'-Bipyridin]-5-ylmethyl)-3-(2-methoxyphenyl)urea](/img/structure/B2435927.png)